2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate
Overview
Description
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate is a chemical compound with the molecular formula C31H26ClNO4 and a molecular weight of 511.995 Da It is known for its unique structure, which includes a pyridinium core substituted with phenyl groups and a phenylethyl side chain
Preparation Methods
The synthesis of 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with a suitable amine, such as (1R,2S)-(-)-norephedrine, (S)-(+)-2-(aminomethyl)pyrrolidine, or ®-(-)-1-cyclohexylethylamine The reaction conditions often include the use of solvents like acetonitrile and may require heating to facilitate the formation of the pyridinium salt
Chemical Reactions Analysis
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the pyridinium ion to its corresponding pyridine derivative.
Substitution: The phenyl groups and the pyridinium core can undergo substitution reactions with various reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a photosensitizer in photochemical reactions, such as the photooxidation of catechol.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential biological activities.
Industry: It may be used in the development of new materials and chemical processes due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate involves its ability to act as a photosensitizer. When exposed to light, it can transfer energy to other molecules, initiating photochemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar compounds to 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate include:
2,4,6-Triphenylpyrylium tetrafluoroborate: Used in similar photochemical applications.
N-alkylpyridinium salts: These compounds share the pyridinium core and are used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylethyl side chain, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2,4,6-triphenyl-1-(2-phenylethyl)pyridin-1-ium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N.ClHO4/c1-5-13-25(14-6-1)21-22-32-30(27-17-9-3-10-18-27)23-29(26-15-7-2-8-16-26)24-31(32)28-19-11-4-12-20-28;2-1(3,4)5/h1-20,23-24H,21-22H2;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMZXJQAGUNVPV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507130 | |
Record name | 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79782-89-1 | |
Record name | 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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